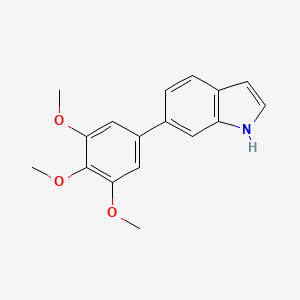

6-(3,4,5-trimethoxyphenyl)-1H-indole

Übersicht

Beschreibung

The compound “6-(3,4,5-trimethoxyphenyl)-1H-indole” is a derivative of indole with a trimethoxyphenyl group attached at the 6th position . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Synthesis Analysis

The synthesis of compounds containing the TMP group has been incorporated in a wide range of therapeutically interesting drugs . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It is prominently present in the molecular structures of various research studies .Chemical Reactions Analysis

The TMP group has been incorporated in a wide range of therapeutically interesting drugs . The treatment of 4-[1-acetamido-3-(3,4,5-trimethoxyphenyl)propyl]tropolone with ethereal diazomethane gave the 6- and 4-substituted title compounds .Physical And Chemical Properties Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . It is prominently present in the molecular structures of various research studies .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Novel Indole Derivatives Synthesis : Synthesis of novel indole derivatives, including 6-(3,4,5-trimethoxyphenyl)-1H-indole, has shown applications in diverse fields. These derivatives have been characterized using spectroscopic methods like NMR, FT-IR, and UV–Visible techniques. The X-ray diffraction studies provide insights into bond angles, lengths, and specific space groups, while DFT studies reveal optimized geometry, vibrational analysis, and molecular electrostatic potential. These compounds have been identified to possess fine nonlinear optical (NLO) properties, indicating their potential in high-tech applications (Tariq et al., 2020).

Optical and Biological Applications

- Indole Derivatives in Optical Applications : Indole-based derivatives, including the this compound, have been synthesized and studied for their optical properties. These compounds have shown promising applications in biological, industrial, and optical fields. Spectroscopic and SC-XRD studies, along with DFT/TD-DFT and QTAIM analyses, indicate the presence of hyper-conjugative interactions, non-covalent interactions, and intramolecular H-bonding networks, suggesting their stability and potential applications in the optical domain (Tariq et al., 2020).

Anticancer Activity

- Anticancer Activity of Indole-Trimethoxyphenyl Conjugates : Studies on indole-trimethoxyphenyl derivatives have demonstrated potent anticancer activity. The 3,4,5-trimethoxyphenyl moiety, a common motif in anticancer drug discovery, has been employed in structural diversification to yield these derivatives. Evaluation against various cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer lines, showed significant growth inhibitory profiles, highlighting the potential of these compounds in cancer treatment (McCarthy et al., 2018).

Molecular Structure and Stability

- Structural and Stability Analysis : The structural analysis of compounds containing the this compound moiety reveals significant insights into their molecular stability. For instance, in one study, the methoxy groups in the trimethoxyphenyl moiety were found to be twisted relative to the plane of the ring, affecting the overall molecular conformation and possibly influencing the compound's reactivity and stability. This kind of structural information is crucial for understanding how these molecules interact in biological systems and for potential pharmaceutical applications (Seetharaman & Rajan, 1995).

Tubulin Inhibition and Anticancer Potential

- Tubulin Inhibition and Anticancer Agents : Indole derivatives, including those with a this compound structure, have been studied for their potential as tubulin inhibitors, a promising approach in cancer therapy. These compounds, such as 2-(1H-indol-5-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, have shown potent IC50 values against various cancer cell lines, including melanoma and prostate cancer, indicating their potential as effective anticancer agents. Their ability to inhibit tubulin polymerization and overcome drug resistance mechanisms, such as P-glycoprotein-mediated resistance, highlights their significance in developing new cancer treatments (Hwang et al., 2015).

Molecular Docking and Antimicrobial Activities

- Antimicrobial Activity and Molecular Docking : A series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives, which are structurally related to this compound, have been synthesized and shown promising antimicrobial activities. Molecular docking studies indicate that these compounds exhibit significant antibacterial effects, providing insights into their potential use in addressing microbial resistance (Rajaraman et al., 2017).

Wirkmechanismus

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Safety and Hazards

Zukünftige Richtungen

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This paper presents a comprehensive and categorized review of these diverse properties of TMP-bearing compounds, shedding light on their potential as valuable agents across a wide range of biomedical applications . Future research directions could include further exploration of the TMP group’s potential in the development of new therapeutics .

Eigenschaften

IUPAC Name |

6-(3,4,5-trimethoxyphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-19-15-9-13(10-16(20-2)17(15)21-3)12-5-4-11-6-7-18-14(11)8-12/h4-10,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVPIXREYWWCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=C2)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

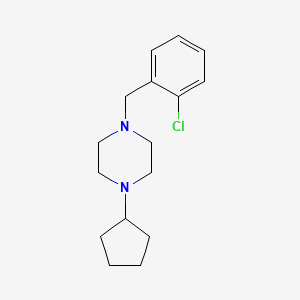

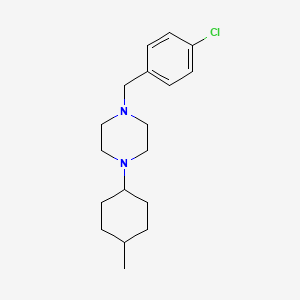

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-tetrahydrospiro[1,3-benzothiazine-4,1'-cyclohexan]-2(3H)-one](/img/structure/B3748776.png)

![N-[2-(dimethylamino)ethyl]-N'-phenylurea](/img/structure/B3748783.png)

![1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3748793.png)

![6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline](/img/structure/B3748797.png)

![methyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3748817.png)

![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide](/img/structure/B3748830.png)

![methyl {2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3748833.png)

![1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3748865.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine](/img/structure/B3748873.png)